1-chloromethyl-3-nitro-1H-pyrole
Description
1-Chloromethyl-3-nitro-1H-pyrrole is a substituted pyrrole derivative featuring a chloromethyl (-CH₂Cl) group at position 1 and a nitro (-NO₂) group at position 3 of the pyrrole ring.
Properties
Molecular Formula |
C5H5ClN2O2 |
|---|---|
Molecular Weight |
160.56 g/mol |
IUPAC Name |
1-(chloromethyl)-3-nitropyrrole |
InChI |
InChI=1S/C5H5ClN2O2/c6-4-7-2-1-5(3-7)8(9)10/h1-3H,4H2 |
InChI Key |
PDIMZJPTYHBSQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1[N+](=O)[O-])CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table compares key properties of 1-chloromethyl-3-nitro-1H-pyrrole with structurally related compounds:
Key Observations:
- Substituent Effects: The chloromethyl group in the target compound enhances electrophilic reactivity compared to the methyl group in 1-methyl-3-nitro-1H-pyrrole . This makes the former more suitable for nucleophilic substitution reactions, such as alkylation or further functionalization. In contrast, 3-heptyl-1H-pyrrole lacks electron-withdrawing groups, making it less reactive but more lipophilic, suited for non-polar applications.
Physicochemical Properties :
- The polarity of 1-chloromethyl-3-nitro-1H-pyrrole is higher than its methyl analog , likely improving solubility in polar solvents like acetonitrile or DMSO.
- The molecular weight of the target compound bridges those of 1-methyl-3-nitro-1H-pyrrole (126.11 g/mol) and 3-heptyl-1H-pyrrole (165.28 g/mol) , suggesting intermediate volatility.
Research Findings and Gaps
- Reactivity Studies :
- Chloromethyl-substituted pyrroles are understudied compared to methyl or nitro derivatives. Preliminary inferences suggest that the target compound’s reactivity could mirror benzylic halides, enabling cross-coupling or polymerization reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
